N4-Ethyl Substitution Enhances Lipophilicity
The target compound exhibits a computed XLogP of 2.3 (PubChem), while the closest commercially available N4-methyl analog (3-(2-fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole, CAS 116850-50-1, PubChem CID 1066529) has a predicted XLogP of 2.0. [1] The ΔlogP of +0.3 units indicates moderately enhanced membrane permeability, a critical factor in cell-based assay performance.
ΔXLogP +0.3
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.3 |
| Comparator Or Baseline | 3-(2-fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 116850-50-1), XLogP = 2.0 |
| Quantified Difference | ΔXLogP = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.04.14 |
Why This Matters
Even small differences in logP influence compound solubility, permeability, and off-target binding; the ethyl analog is therefore a more suitable choice for programs requiring enhanced lipophilicity.
- [1] PubChem Computed Properties: CID 3088009 (target) XLogP=2.3, CID 1066529 (N4-methyl analog) XLogP=2.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3088009; https://pubchem.ncbi.nlm.nih.gov/compound/1066529 View Source
